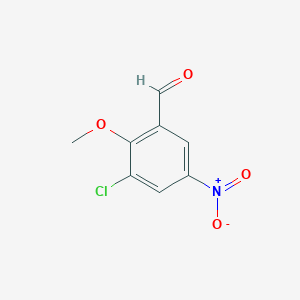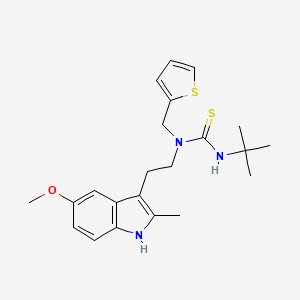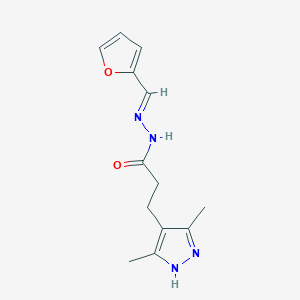
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H16FNO5 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peripheral Benzodiazepine Receptor (PBR) Imaging
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide has been evaluated as a potent ligand for peripheral benzodiazepine receptors (PBR). Studies have synthesized and assessed radioligands such as [18F]FMDAA1106 and [18F]FEDAA1106, which are derivatives of this compound, for their ability to bind selectively to PBR. These radioligands have shown high radioactivity in regions with the highest PBR density in the brain, indicating their potential for in vivo imaging of PBR distribution, which could be beneficial in diagnosing and monitoring neurodegenerative diseases (Zhang et al., 2003).
Vascular Inflammation Monitoring
Another significant application of this compound derivatives is in the noninvasive monitoring of vascular inflammation. Studies have shown that compounds like FEDAA1106 can selectively bind to TSPO-18kDa, which is expressed by activated macrophages in atherosclerotic plaques. This selective binding property has been utilized in positron emission tomographic (PET) imaging to detect vascular inflammation more specifically than with traditional markers like FDG, offering a promising tool for cardiovascular disease research and management (Cuhlmann et al., 2014).
Insights into Neurodegenerative and Psychiatric Disorders
The ability of this compound derivatives to bind to peripheral benzodiazepine receptors has also been explored to gain insights into the pathophysiology of various neurodegenerative and psychiatric disorders. Increased density of PBR in the brain has been reported in conditions such as Alzheimer's disease, making these compounds valuable tools for studying disease mechanisms and potentially for the development of new therapeutic strategies (Fujimura et al., 2006).
Propiedades
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVHVVMIVRDYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)
![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)



